Boc-3,5-dihydroxy-1-adamantyl-L-glycine

Description

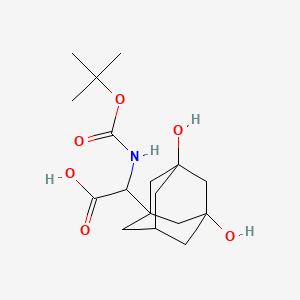

Boc-3,5-dihydroxy-1-adamantyl-L-glycine is a synthetic amino acid derivative characterized by the incorporation of a 1-adamantyl group substituted with hydroxyl groups at the 3- and 5-positions, coupled with a tert-butoxycarbonyl (Boc)-protected glycine moiety. Its molecular formula is C₁₇H₂₇NO₆, and it is primarily utilized in medicinal chemistry for peptide synthesis and as a precursor in the development of bioactive molecules . The adamantyl group enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability . This compound is also recognized as a non-pharmacopeial impurity in Saxagliptin API synthesis, underscoring its relevance in pharmaceutical quality control .

Properties

IUPAC Name |

2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYYESJIBYSDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3,5-dihydroxy-1-adamantyl-L-glycine typically involves multiple steps. One common method starts with 1-adamantanecarboxylic acid, which undergoes a series of reactions including nitration, reduction, and protection to yield the desired compound . The reaction conditions often involve the use of sulfuric acid, nitric acid, and other reagents to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Boc-3,5-dihydroxy-1-adamantyl-L-glycine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions include various derivatives of adamantane, such as ketones, alcohols, and amines. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

Boc-3,5-dihydroxy-1-adamantyl-L-glycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of Boc-3,5-dihydroxy-1-adamantyl-L-glycine involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of saxagliptin, the compound acts as a precursor that undergoes further chemical transformations to yield the active drug. Saxagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones and helps regulate blood sugar levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Boc-3,5-dihydroxy-1-adamantyl-L-glycine, a comparative analysis is provided below, focusing on adamantane-containing derivatives and Boc-protected amino acids.

Table 1: Structural and Functional Comparison

Key Findings

Lipophilicity and Bioavailability: this compound exhibits higher lipophilicity (logP ~3.5 estimated) compared to non-adamantyl Boc-amino acids like Boc-Cys-OH (logP ~1.2) . In contrast, triazole-adamantane derivatives (e.g., compounds 6b–f, 10b–d) demonstrate superior antimicrobial activity (MIC ≤8 µg/mL against Staphylococcus aureus and Escherichia coli) but lack the glycine backbone critical for peptide linkage .

Functional Group Contributions: The hydroxyl groups on the adamantyl ring in this compound may facilitate hydrogen bonding, improving target binding in peptide-receptor interactions. This contrasts with non-hydroxylated adamantyl derivatives (e.g., Saxagliptin intermediates), which rely on steric bulk for protease resistance . Boc-protected amino acids like Boc-Cys-OH prioritize thiol reactivity for disulfide bridges, whereas this compound focuses on adamantane-mediated stability .

Therapeutic Potential: While this compound lacks direct antimicrobial or anti-inflammatory data, structurally related adamantane-triazole hybrids (e.g., compound 13) show dual antibacterial (Pseudomonas aeruginosa MIC = 4 µg/mL) and anti-inflammatory activity (50% edema inhibition at 25 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.